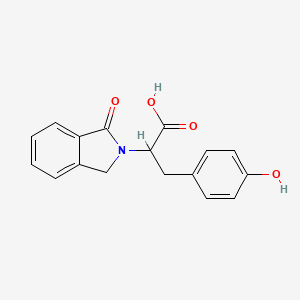

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZYHGGIYATKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-hydroxybenzene with appropriate reagents to introduce the carboxylic acid group. Subsequent steps may include the formation of the isoindolone ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, such as antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. 3-(4-Methylphenyl)-3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanoic Acid

- Molecular Formula: C₁₈H₁₇NO₃

- CAS : 439095-70-2 .

- Key Differences: Methyl group at the para position replaces the hydroxyl group. Increased lipophilicity due to the methyl substituent. Synthesized via solvent-free fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid .

b. 3-(4-Fluorophenyl)-3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanoic Acid

c. 3-(4-Methoxyphenyl)-3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanoic Acid

Modifications to the Isoindole Core

a. 3-[1-(4-Methylphenyl)-3-Oxo-1,3,4,5,6,7-Hexahydro-2H-Isoindol-2-yl]Propanoic Acid

- Molecular Formula: C₁₈H₁₇NO₃ .

- Key Differences: Hexahydro-isoindole core (saturated ring) reduces aromaticity, altering electronic properties.

b. 3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)-3-(3-Thienyl)Propanoic Acid

Comparative Analysis Table

Research Findings and Implications

- Pharmacological Potential: Hydroxyphenyl and methoxyphenyl derivatives are hypothesized to target cyclooxygenase (COX) enzymes due to structural similarities with NSAIDs . Fluorophenyl analogs may exhibit improved pharmacokinetics via reduced oxidative metabolism .

- Synthetic Accessibility :

Biologische Aktivität

3-(4-Hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS No. 478249-83-1) is a compound of interest due to its potential biological activities. This compound features a phenolic moiety which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The molecular formula is C₁₇H₁₅NO₄, with a molecular weight of 297.31 g/mol.

Antimicrobial Properties

Research indicates that derivatives of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibit significant antimicrobial activity. A study synthesized various derivatives and tested them against multidrug-resistant pathogens, including strains from the ESKAPE group. The results showed that certain derivatives had promising activity against resistant strains of bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have been assessed using methods such as the DPPH radical scavenging assay. Results indicated that several derivatives demonstrated high radical scavenging ability, comparable to well-known antioxidants like ascorbic acid . The presence of the 4-hydroxyphenyl moiety contributes significantly to this activity by enhancing electron donation capabilities.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, compounds similar to 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been reported to inhibit inflammatory pathways. For instance, studies have shown that phenolic compounds can modulate the expression of pro-inflammatory cytokines . This suggests that the compound may possess anti-inflammatory properties worth exploring further.

Synthesis and Characterization

The synthesis of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid derivatives has been documented in various studies. These derivatives were characterized using techniques such as NMR and mass spectrometry to confirm their structures . The strategic incorporation of the 4-hydroxyphenyl moiety was highlighted as crucial for enhancing biological activity.

Case Study: Antimicrobial Screening

A specific case study involved screening a library of synthesized derivatives against Candida auris, a notable multidrug-resistant fungal pathogen. The study found that certain derivatives exhibited effective antifungal activity, providing a basis for further development towards therapeutic applications .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.